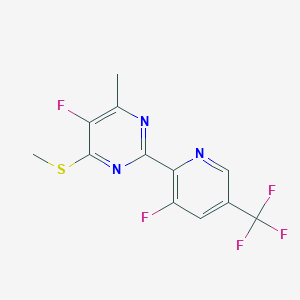

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine

描述

属性

IUPAC Name |

5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F5N3S/c1-5-8(14)11(21-2)20-10(19-5)9-7(13)3-6(4-18-9)12(15,16)17/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSKLDYYTVKSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)SC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique substitution pattern, has been explored for various biological activities, particularly in the fields of oncology and virology.

- Molecular Formula : C12H8F5N3S

- Molecular Weight : 321.27 g/mol

- CAS Number : 1823182-78-0

The compound features a pyrimidine ring, which is known for its biological activity, particularly as a component in nucleoside analogs. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and potential binding affinity to biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The fluorine and trifluoromethyl groups likely increase the compound's binding affinity to enzymes or receptors involved in critical biochemical pathways. The methylthio group may modulate the compound's reactivity and stability, influencing its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that modifications at the C5 position of pyrimidine nucleosides can enhance their efficacy against cancer cells by inhibiting DNA synthesis and promoting apoptosis. The specific anticancer activity of this compound is currently under investigation, but its structural similarities to known anticancer agents suggest a promising therapeutic potential.

Antiviral Activity

Pyrimidine derivatives are also recognized for their antiviral properties. The mechanism often involves the incorporation of these compounds into viral DNA or RNA, leading to chain termination during replication. Preliminary studies suggest that this compound may exhibit similar antiviral effects, particularly against RNA viruses, by disrupting viral replication processes.

Study 1: Synthesis and Anticancer Evaluation

A recent study focused on synthesizing derivatives of pyrimidine compounds and evaluating their anticancer activity against various cell lines. The findings indicated that modifications at the C4 and C6 positions significantly enhanced cytotoxic effects compared to unmodified analogs. This supports the hypothesis that this compound could possess similar or enhanced activity due to its unique structure .

Study 2: Antiviral Mechanisms

Another investigation explored the antiviral mechanisms of fluorinated pyrimidines. It was found that these compounds effectively inhibited viral replication by integrating into the viral genome, thereby preventing further propagation. This study highlights the potential application of this compound in developing antiviral therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-(trifluoromethyl)pyridine | Lacks methylthio group | Moderate antiviral activity |

| 2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine | Lacks methylthio group | Anticancer properties |

| 4-(Methylthio)pyrimidine | Lacks fluorine groups | Limited bioactivity |

The unique combination of fluorinated groups and methylthio substitution in this compound sets it apart from similar compounds, potentially enhancing its pharmacological profile.

科学研究应用

Antitumor Activity

Research indicates that compounds similar to 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine exhibit notable antitumor activity. For instance, studies have demonstrated that certain trifluoromethylated pyrimidines can inhibit tumor growth in various cancer models. The incorporation of trifluoromethyl groups is known to enhance the biological activity of these compounds, making them promising candidates for further development in cancer therapy .

Targeting Specific Pathways

The compound has been investigated for its ability to target specific molecular pathways involved in cancer progression. By modifying the molecular structure, researchers aim to optimize its efficacy against particular cancer types, including those resistant to conventional therapies. The presence of fluorinated groups contributes to improved binding affinity to biological targets, enhancing therapeutic outcomes .

Synthetic Approaches

The synthesis of this compound typically involves multi-step chemical reactions that include trifluoromethylation and methylthio group incorporation. These synthetic strategies are crucial for creating derivatives with enhanced pharmacological properties .

Derivative Exploration

Researchers are actively exploring various derivatives of this compound to assess their biological activities. Modifications such as changing substituents on the pyrimidine ring can lead to compounds with improved solubility and bioavailability, which are critical factors in drug development .

Case Study: Antitumor Efficacy

A notable study evaluated the antitumor efficacy of a series of trifluoromethylated pyrimidines, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Research on Structure-Activity Relationships (SAR)

Further investigations into the structure-activity relationships of this compound revealed that modifications at specific positions on the pyrimidine ring can significantly influence its biological activity. This research is essential for guiding future synthetic efforts aimed at developing more potent derivatives .

相似化合物的比较

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Key Findings from Comparative Studies

Electronic Effects of Substituents

- Fluorine and Trifluoromethyl Groups: The target compound’s 3-fluoro-5-(trifluoromethyl)pyridinyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a common strategy in agrochemical design .

- Methylthio vs.

准备方法

Synthesis of 4-methyl-6-(methylthio)pyrimidines

A key step is the preparation of 4-methyl-6-(methylthio)pyrimidines, which can be achieved by nucleophilic substitution on halogenated pyrimidines or via cyclization reactions involving amidines and appropriate methylthio precursors.

- Starting from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, chemoselective O-alkylation can be performed using 2-methylisothiourea sulfate in a mixed solvent system (water and methanol) under reflux with hydrochloric acid for extended periods (e.g., 48 hours). This yields 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines in moderate yields (62–65%) after purification by column chromatography.

This method is notable for its chemoselectivity and ability to introduce the methylthio group at the 6-position while maintaining the trifluoromethyl substituent at the 4-position.

Halogenation and Functional Group Interconversion

Halogenated pyrimidines (e.g., 5-fluoro- or 5-chloro-2-substituted derivatives) serve as versatile intermediates for further functionalization. For example, 2-chloro-4-aminopyrimidines can be coupled with boronate esters or other nucleophiles under palladium-catalyzed conditions to install complex substituents.

Preparation of the Pyridinyl Fragment

The 3-fluoro-5-(trifluoromethyl)pyridin-2-yl moiety is typically prepared via halogenation and trifluoromethylation of pyridine derivatives or obtained commercially. Functionalization at the 2-position to allow coupling with the pyrimidine ring is often achieved by halogenation or formation of triflates, which are excellent leaving groups for cross-coupling reactions.

Coupling of Pyrimidine and Pyridine Fragments

Cross-Coupling Reactions

The key bond formation between the pyrimidine and pyridine rings is commonly achieved by palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or related methodologies. These reactions typically use:

- A halogenated pyrimidine (e.g., 5-fluoro-2-chloropyrimidine derivative).

- A boronate ester or triflate derivative of the substituted pyridine.

- Catalysts such as Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands.

- Base and solvent systems optimized for coupling efficiency.

For example, a procedure involving the reaction of 2-chloro-4-aminopyrimidine derivatives with boronate esters of substituted pyridines under nitrogen atmosphere at elevated temperatures (around 90 °C) yields the coupled product in good yield (around 70%).

Thiomethylation

The methylthio group at the 6-position of the pyrimidine can be introduced either before or after coupling. One method involves nucleophilic substitution of a halogenated pyrimidine with methylthiolate or methylthiourea derivatives under reflux conditions.

Representative Synthesis Table

| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-(Trifluoromethyl)pyrimidin-2(1H)-one | 2-Methylisothiourea sulfate, HCl, MeOH/H2O, reflux 48 h | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 65 | Chemoselective O-alkylation |

| 2 | 2-Chloro-4-aminopyrimidine | Pd catalyst, boronate ester of 3-fluoro-5-(trifluoromethyl)pyridine, base, 90 °C, N2 atmosphere | Coupled pyrimidine-pyridine intermediate | ~70 | Pd-catalyzed cross-coupling |

| 3 | Halogenated pyrimidine intermediate | Methylthiolate or methylisothiourea, reflux | 6-(Methylthio) substituted pyrimidine | Variable | Introduction of methylthio group |

Research Findings and Optimization Notes

- The introduction of trifluoromethyl and fluoro substituents enhances the compound’s biological activity and metabolic stability, necessitating careful control of reaction conditions to preserve these groups.

- Prolonged reflux under acidic conditions is required for efficient methylthio substitution without degrading sensitive trifluoromethyl groups.

- Cross-coupling reactions benefit from the use of triflate intermediates of the pyridine ring, which provide better reactivity compared to halides in some cases.

- Purification is typically achieved by silica gel chromatography using hexanes/ethyl acetate mixtures to separate closely related intermediates.

- Yields in the range of 60–70% for key steps are common, reflecting the complexity of multi-step synthesis and the presence of electron-withdrawing substituents that influence reactivity.

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyridine-pyrimidine core in this compound?

- Methodological Answer : Prioritize sequential cross-coupling reactions. Begin with Suzuki-Miyaura coupling to attach the trifluoromethylpyridine moiety to the pyrimidine scaffold. Fluorination via nucleophilic aromatic substitution (e.g., using KF/18-crown-6) ensures regioselectivity at the 5-position. Protect the methylthio group during synthesis to avoid oxidation, using tert-butyl disulfide as a temporary protecting agent .

- Key Considerations :

- Select palladium catalysts (e.g., Pd(PPh₃)₄) tolerant to fluorine substituents.

- Monitor reaction progress via LC-MS to detect intermediates.

Q. Which spectroscopic techniques are most effective for characterizing fluorine substituents and sulfur-containing groups?

- Methodological Answer :

- 19F NMR : Quantifies fluorine environments and detects coupling between adjacent fluorines.

- X-ray crystallography : Resolves spatial arrangement of the trifluoromethyl group and methylthio moiety.

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns for Cl/F-containing fragments .

Q. How can researchers optimize purification of this lipophilic compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Pre-purify via flash chromatography (silica gel, hexane/ethyl acetate) to remove non-polar byproducts. For large-scale isolation, consider crystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and methylthio groups influence cross-coupling reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the pyrimidine ring. The trifluoromethyl group withdraws electrons, reducing nucleophilicity at C-2, while the methylthio group donates electrons via resonance, enhancing reactivity at C-6 .

- Experimental Validation : Compare coupling rates with/without electron-withdrawing groups using kinetic studies (e.g., in situ IR monitoring).

Q. What experimental design principles resolve contradictions in reported stability under acidic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use a central composite design to test pH (1–5), temperature (25–60°C), and exposure time (1–24 hrs). Measure degradation via HPLC and model interactions using ANOVA.

- Contradiction Resolution : Identify critical factors (e.g., pH >3 accelerates hydrolysis of the methylthio group) and validate with accelerated stability studies .

Q. Can machine learning predict optimal reaction conditions for functionalizing the pyridine ring?

- Methodological Answer :

- Data Curation : Compile historical data on pyridine functionalization (e.g., yields, solvents, catalysts).

- Model Training : Apply random forest algorithms to prioritize conditions (e.g., DMF as solvent, CuI catalyst for Ullman couplings). Validate predictions with high-throughput screening .

- Example Prediction Table :

| Catalyst | Solvent | Temp (°C) | Predicted Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 78 |

| CuI | DMSO | 100 | 65 |

Q. What mechanisms explain the compound’s resistance to enzymatic degradation in biological assays?

- Methodological Answer :

- Metabolite Profiling : Incubate with liver microsomes and analyze via LC-QTOF to identify stable metabolites.

- Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes; fluorine atoms and methylthio group may sterically hinder binding .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer :

- Controlled Replication : Standardize solvent purity (e.g., anhydrous DMSO vs. technical grade).

- Dynamic Light Scattering (DLS) : Measure aggregation at varying concentrations.

- Conclusion : Discrepancies arise from trace water content, which promotes micelle formation in DMSO .

Safety and Handling

Q. What safety protocols are critical when scaling up synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。